molecular formula C14H13NO3 B2595560 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde CAS No. 54477-09-7

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Cat. No.: B2595560
CAS No.: 54477-09-7
M. Wt: 243.262
InChI Key: ITMROXPSYRRICS-UHFFFAOYSA-N
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Description

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, also known as MPB, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields of research and industry. It is a product for proteomics research .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various synthesis methods and investigated the structural properties of compounds related to 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde. For instance, Iron(II) Bis-α-Benzyldioximate Complexes with pyridine hemiacetals as axial ligands were synthesized and studied. These complexes, featuring ligands generated from reactions involving alcohols and pyridinecarboxaldehyde, were characterized through X-ray diffraction, IR, and Mössbauer spectroscopy, revealing their molecular nature and octahedral coordination polyhedron around the metal ions (Bourosh et al., 2018).

Reactivity and Mechanistic Insights

The kinetics and mechanism of oxidation of methoxy benzaldehydes, including derivatives close to this compound, were explored in an aqueous acetic acid medium. This study provided valuable insights into the oxidation processes leading to the formation of corresponding carboxylic acids, revealing first-order kinetics with respect to the oxidant and substrate and suggesting a unified mechanism for these reactions (Malik et al., 2016).

Applications in Catalysis

Several studies have focused on the catalytic applications of complexes involving pyridine and methoxy functionalities. For example, Pd(II) complexes with ONN pincer ligand , synthesized from reactions involving 4-hydroxy-3-methoxy-benzaldehyde, showed significant catalytic activity towards the Suzuki-Miyaura reaction, highlighting the potential of such compounds in facilitating cross-coupling reactions (Shukla et al., 2021). Moreover, sulfonated Schiff base copper(II) complexes derived from 2-hydroxy-3-methoxybenzaldehyde demonstrated efficiency and selectivity as catalysts in alcohol oxidation, underscoring the versatility of methoxy-substituted benzaldehydes in catalysis (Hazra et al., 2015).

Properties

IUPAC Name

3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-4-2-3-12(9-16)14(13)18-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMROXPSYRRICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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